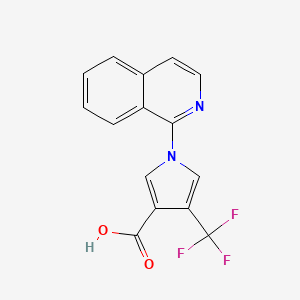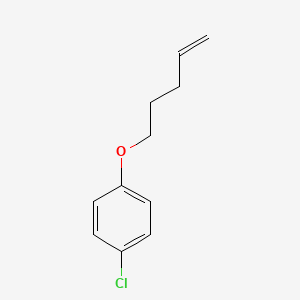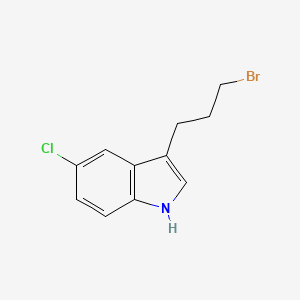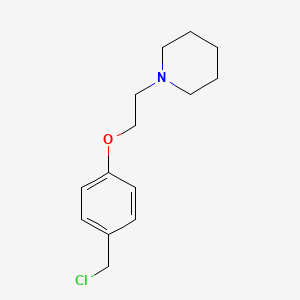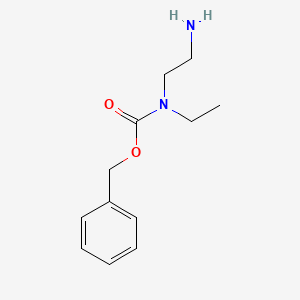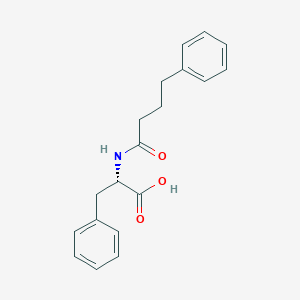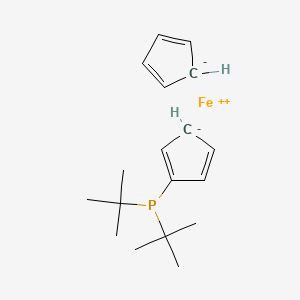
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is a complex organometallic compound. It consists of an iron ion coordinated with two cyclopentadienyl anions and a di-tert-butylphosphanyl group. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions and di-tert-butylphosphanyl ligands under inert conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, and under an inert atmosphere of nitrogen or argon to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The di-tert-butylphosphanyl ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(0) species.
科学研究应用
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
作用机制
The mechanism by which cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) exerts its effects involves the coordination of the iron ion with the cyclopentadienyl anions and the di-tert-butylphosphanyl ligand. This coordination alters the electronic properties of the iron ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
- Iron(2+) cyclopenta-2,4-dien-1-ide 2-(di-tert-butylphosphanyl)-1-[(1S)-1-(diphenylphosphanyl)ethyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Uniqueness
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is unique due to the presence of the di-tert-butylphosphanyl ligand, which provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are important.
属性
分子式 |
C18H27FeP |
|---|---|
分子量 |
330.2 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI 键 |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8616966.png)
![Ethyl 5-[4-(2-aminoethyl)phenyl]pentanoate;hydrochloride](/img/structure/B8616968.png)
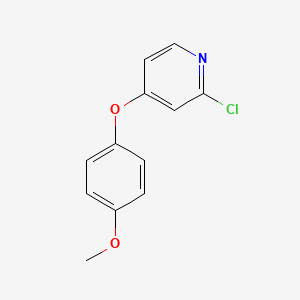
![2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B8616976.png)
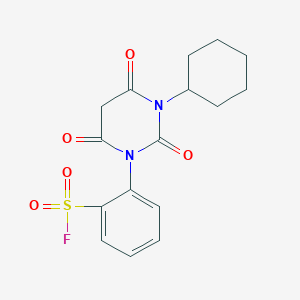
![3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B8616993.png)
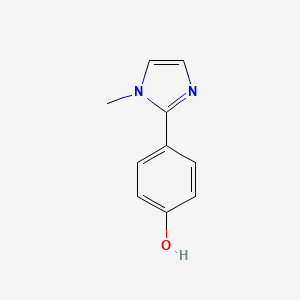
![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)
